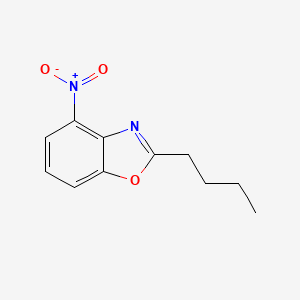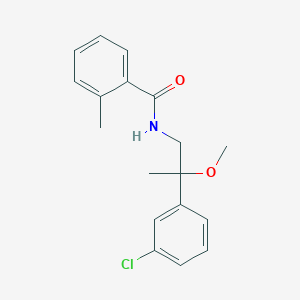
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, chlorination, and cyclization processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, substituted pyrazole derivatives were prepared from benzamide starting materials through reactions with hydrazine derivatives .
Molecular Structure Analysis
Crystallography and computational studies such as density functional theory (DFT) are commonly used to determine the molecular structure and analyze the bond lengths and angles of these compounds. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . The absolute configuration and 3D structural configurations of some benzamide derivatives were elucidated using X-ray single crystal diffractometry .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. For instance, the introduction of different substituents can lead to variations in the retention characteristics in reversed-phase liquid chromatography, suggesting that these modifications can affect the compound's interactions with its environment . The molecular docking studies of a synthesized compound indicated potential inhibitory activity against crucial proteins of SARS-CoV-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and solubility, can be studied through various spectroscopic and computational methods. The molar refractivity and polarizability of an antiemetic drug were calculated from density and refractive index data, showing that polarizability effects increase with drug concentration . The total dipole moment of the compounds can reflect their ability to interact with surrounding molecules and their potential reactivity for medicinal applications .
科学的研究の応用
Receptor Binding and Pharmacological Studies
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has been investigated for its binding properties and potential pharmacological effects. In studies focusing on receptor interactions, this compound has shown promise as a ligand for various receptors, which could lead to new therapeutic applications. For example, derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been studied for their affinity and selectivity towards dopamine D(4) receptors, indicating its potential use in neurological research and drug development (Colabufo et al., 2001).
Catalytic Applications
Research into the catalytic properties of compounds structurally related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has revealed their potential in facilitating chemical transformations. For instance, N-isopropyl-2-iodo-5-methoxybenzamide has been identified as an efficient and environmentally benign catalyst for the oxidation of alcohols, demonstrating the versatility of this class of compounds in synthetic organic chemistry (Yakura et al., 2018).
Environmental and Health Monitoring
Compounds analogous to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been employed in the development of analytical methods for monitoring environmental pollutants and assessing human exposure to hazardous substances. Techniques utilizing similar chemical structures have been applied in the sensitive detection of parabens, triclosan, and other environmental phenols in human milk, underscoring the importance of these compounds in public health and safety monitoring (Ye et al., 2008).
Antibacterial Research
The search for new antibacterial agents has led to the exploration of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide derivatives. Studies have shown that modifications to the benzamide moiety can produce potent inhibitors of the bacterial cell division protein FtsZ, offering a novel approach to combatting bacterial infections with improved pharmaceutical properties (Haydon et al., 2010).
Molecular and Structural Analysis
Investigations into the molecular structure and interactions of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide and its derivatives have provided insights into their chemical behavior and potential applications. X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the structural characteristics of these compounds, paving the way for their application in various scientific fields (Karabulut et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-7-4-5-10-16(13)17(21)20-12-18(2,22-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLLPJIIGIBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

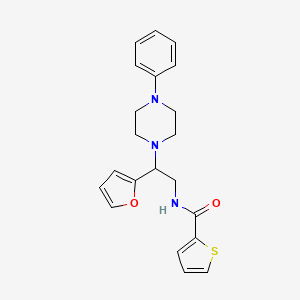
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)
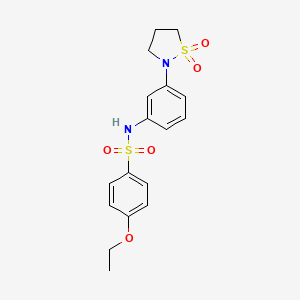
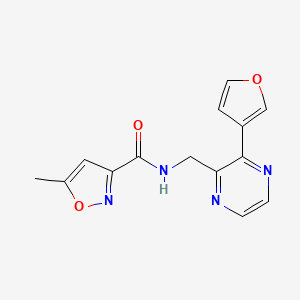

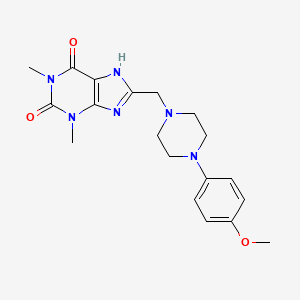
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)
![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)
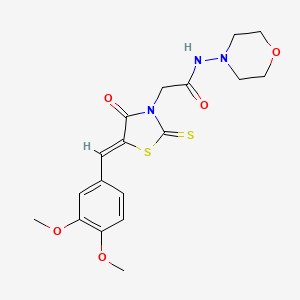
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)
